molecular formula C10H11N3O B11908536 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one CAS No. 820976-08-7

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one

Cat. No.: B11908536
CAS No.: 820976-08-7
M. Wt: 189.21 g/mol
InChI Key: CBKMQGRXQYIPSE-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes a naphthyridine core with an amino group at the 5-position and an ethyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.

    Nitration: The precursor undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted amines, and various alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and ethyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1,6-naphthyridin-4(1H)-one
  • 5-Amino-1-propyl-1,6-naphthyridin-4(1H)-one
  • 5-Amino-1-ethyl-1,8-naphthyridin-4(1H)-one

Uniqueness

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one is unique due to the specific positioning of the amino and ethyl groups on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group at the 1-position, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

820976-08-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-1-ethyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C10H11N3O/c1-2-13-6-4-8(14)9-7(13)3-5-12-10(9)11/h3-6H,2H2,1H3,(H2,11,12)

InChI Key

CBKMQGRXQYIPSE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C=CN=C2N

Origin of Product

United States

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